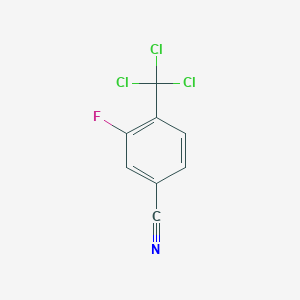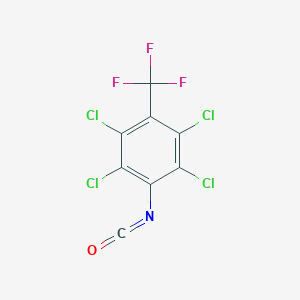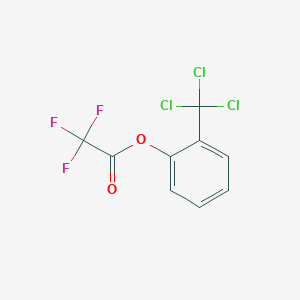
3-Fluoro-4-(trichloromethyl)benzonitrile, 99%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(trichloromethyl)benzonitrile, 99% (3F4TCMBN) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a distinctive smell and is soluble in several organic solvents. 3F4TCMBN is a versatile compound with a wide range of applications in various fields, including organic synthesis, biochemistry, and analytical chemistry.
科学的研究の応用
3-Fluoro-4-(trichloromethyl)benzonitrile, 99% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of dyes and pigments, and in the synthesis of pharmaceuticals and other compounds. In analytical chemistry, 3-Fluoro-4-(trichloromethyl)benzonitrile, 99% is used as a reagent for the determination of trace metals in various samples. In biochemistry, it is used in the synthesis of various biochemical compounds, such as amino acids, peptides, and nucleotides. It is also used in the synthesis of polymers, as well as in the synthesis of polymeric materials.
作用機序
The mechanism of action of 3-Fluoro-4-(trichloromethyl)benzonitrile, 99% is not well understood. However, it is believed to act as a catalyst in the formation of certain organic compounds. It is also thought to be involved in the formation of certain types of polymers, as well as in the formation of certain types of dyes and pigments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(trichloromethyl)benzonitrile, 99% are not well understood. However, it is known that it is not toxic to humans and animals, and has no known adverse effects.
実験室実験の利点と制限
The main advantage of using 3-Fluoro-4-(trichloromethyl)benzonitrile, 99% in laboratory experiments is that it is relatively inexpensive and readily available. It is also relatively easy to handle and store, and can be used in a variety of applications. The main limitation of using 3-Fluoro-4-(trichloromethyl)benzonitrile, 99% in laboratory experiments is that it is a relatively reactive compound and can be easily oxidized in the presence of air.
将来の方向性
There are a number of potential future directions for 3-Fluoro-4-(trichloromethyl)benzonitrile, 99%. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research into its potential uses in the synthesis of polymers and other materials could lead to new and improved materials and products. Finally, further research into its potential use in the synthesis of dyes and pigments could lead to new and improved colorants.
合成法
3-Fluoro-4-(trichloromethyl)benzonitrile, 99% can be synthesized via a number of methods, including the reaction of 4-chlorobenzonitrile with anhydrous hydrogen fluoride in an inert atmosphere. The reaction is typically conducted in the presence of a catalytic amount of sulfuric acid, and yields the desired 3-Fluoro-4-(trichloromethyl)benzonitrile, 99% in high yields. Other methods for the synthesis of 3-Fluoro-4-(trichloromethyl)benzonitrile, 99% include the reaction of 4-chlorobenzonitrile with trifluoromethyl hypofluorite, and the reaction of 4-chlorobenzonitrile with trifluoromethanesulfonic anhydride in aqueous acetic acid.
特性
IUPAC Name |
3-fluoro-4-(trichloromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3FN/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGDWPTYKPWNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)



![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)



